molecular formula C21H23NO3 B1677272 Olopatadine CAS No. 113806-05-6

Olopatadine

Número de catálogo B1677272
Número CAS: 113806-05-6
Peso molecular: 337.4 g/mol
Clave InChI: JBIMVDZLSHOPLA-LSCVHKIXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olopatadine, sold under the brand name Patanol among others, is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .


Molecular Structure Analysis

Olopatadine’s molecular structure has been analyzed using techniques such as Chromatographic Analysis and X-Ray Diffraction . The exact details of these analyses are not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving Olopatadine have been studied using Chromatographic Analysis . The specifics of these reactions are not detailed in the search results.


Physical And Chemical Properties Analysis

Olopatadine’s physical and chemical properties have been analyzed in various studies . The specific details of these properties are not provided in the search results.

Aplicaciones Científicas De Investigación

Determination of Olopatadine in Human Plasma

  • Summary of Application: A method based on liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) has been developed and validated to determine plasma concentrations of olopatadine .
  • Methods of Application: Olopatadine and internal standard (IS, loratadine) from human plasma were extracted using solid-phase extraction. Chromatographic separation was achieved on a reversed-phase Capcellpak CR column using the isocratic mobile phase consisted of 70 % acetonitrile and 30 % water containing 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid) .
  • Results or Outcomes: The calibration curve was linear over the concentration range from 0.2 to 100 ng/mL, and correlation coefficients (r^2) were greater than 0.99. The low limit of quantitation with a relative standard deviation below 20 % was 0.2 ng/mL .

Treatment of Allergic Rhinitis

  • Summary of Application: An intranasal olopatadine hydrochloride-mometasone furoate (Olo-Mom) combination was introduced as a nasal spray for the treatment of seasonal and perennial allergic rhinitis .
  • Methods of Application: In a literature search, treatment options for allergic rhinitis were analyzed and the available evidence was determined by searching Medline, PubMed, and the national and international study (ClinicalTrials.gov) and guideline registers and the Cochrane Library .
  • Results or Outcomes: The fixed combination Olo-Mom nasal spray showed significant improvements in the Reflective Total Nasal Symptom Score (rTNSS) in two phase II clinical trials with twice-daily and once-daily administration .

Treatment of Allergic Conjunctivitis

  • Summary of Application: An ophthalmic solution of olopatadine was approved by the FDA and European Union for the treatment of seasonal and perennial allergic conjunctivitis .
  • Methods of Application: Olopatadine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations .
  • Results or Outcomes: In comparison to other anti-allergenic ophthalmic medications, olopatadine displays a good comfort and tolerability profile since it does not cause perturbation of cell membranes .

Comparison of Efficacy and Safety with Emedastine

  • Summary of Application: A study was conducted to compare the efficacy and safety of Olopatadine and Emedastine in Chinese patients with allergic conjunctivitis .
  • Methods of Application: A total of 2,745 allergic conjunctivitis affected eyes were subjected to simple randomization. Patients received normal saline, 0.2% olopatadine, or emedastine in affected eyes. Interventions ran for 15 days .
  • Results or Outcomes: Both Olopatadine and Emedastine were found to be effective and safe in treating allergic conjunctivitis. However, patients had a higher satisfaction for the relief of symptoms for Emedastine treatment than Olopatadine treatment in the evening .

Treatment of Allergic Rhinitis with Combination Nasal Spray

  • Summary of Application: An intranasal olopatadine hydrochloride-mometasone furoate (Olo-Mom) combination was introduced as a nasal spray for the treatment of seasonal and perennial allergic rhinitis .
  • Methods of Application: In phase III studies, Olo-Mom nasal spray administered twice daily showed significant improvements in rTNSS compared to placebo, olopatadine monotherapy, and mometasone monotherapy .
  • Results or Outcomes: The fixed combination Olo-Mom nasal spray showed significant improvements in the Reflective Total Nasal Symptom Score (rTNSS) in two phase II clinical trials with twice-daily and once-daily administration .

Treatment of Skin Inflammation

  • Summary of Application: Olopatadine hydrochloride, an antihistamine drug, has been used in the treatment of skin inflammation induced by repeated topical application of oxazolone in mice .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the available resources .

Comparison of Efficacy and Safety with Emedastine

  • Summary of Application: A study was conducted to compare the efficacy and safety of Olopatadine and Emedastine in Chinese patients with allergic conjunctivitis .
  • Methods of Application: A total of 2,745 allergic conjunctivitis affected eyes were subjected to simple randomization. Patients received normal saline, 0.2% olopatadine, or emedastine in affected eyes. Interventions ran for 15 days .
  • Results or Outcomes: Both Olopatadine and Emedastine were found to be effective and safe in treating allergic conjunctivitis. However, patients had a higher satisfaction for the relief of symptoms for Emedastine treatment than Olopatadine treatment in the evening .

Treatment of Acute Lung Injury

  • Summary of Application: Olopatadine Hydrochloride (Olo), an FDA–approved drug, was found as a potential NF-κB inhibitor which has been reported for the first time, and considered further for the pharmacological validation .
  • Methods of Application: Intraperitoneal LPS administration resulted in ALI/ARDS by fulfilling 3 out of the 4 criteria described by ATS committee (2011) published workshop report. However, treatment with Olo attenuated LPS-induced elevation of proinflammatory markers (IL-6 and NF-κB), oxidative stress, neutrophil infiltration, edema, and damage in lungs .
  • Results or Outcomes: Inhibition of NF-κB pathway by Olo resulted in protection and reduced mortality in LPS- induced ALI and thus has potential to be used clinically to arrest disease progression in ALI/ARDS .

Treatment of Skin Inflammation

  • Summary of Application: Olopatadine hydrochloride, an antihistamine drug, has been used in the treatment of skin inflammation induced by repeated topical application of oxazolone in mice .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

Olopatadine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and very toxic to aquatic life . Other safety precautions include avoiding driving and doing other tasks that require alertness until you see how Olopatadine affects you . Also, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140462-76-6 (hydrochloride)
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023390
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.13e-02 g/L
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators.
Record name Olopatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olopatadine

CAS RN

113806-05-6
Record name Olopatadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113806-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine
Reactant of Route 2
Olopatadine
Reactant of Route 3
Olopatadine

Citations

For This Compound
6,370
Citations
K Ohmori, K Hayashi, T Kaise, E Ohshima… - The Japanese Journal …, 2002 - jstage.jst.go.jp
… was considerably low in the clearance of olopatadine in humans. Olopatadine is one of the few renal clearance drugs in antiallergic drugs. Olopatadine was shown to be useful for the …
Number of citations: 117 www.jstage.jst.go.jp
MA Kaliner, J Oppenheimer… - Allergy & Asthma …, 2010 - search.ebscohost.com
… Olopatadine is a tricyclic compound with antihistaminic, mast cell-stabilizing, and anti-inflammatory properties. In the United States olopatadine is … The available data on olopatadine was …
Number of citations: 46 search.ebscohost.com
K Ohmori, K Hasegawa, T Tamura… - …, 2004 - thieme-connect.com
… that olopatadine is a safe drug. After oral administration to healthy volunteers, olopatadine was rap… Olopatadine did not affect cytochrome P450 activities in human liver microsomes and …
Number of citations: 45 www.thieme-connect.com
JM Yanni, DJ Stephens, ST Miller… - Journal of ocular …, 1996 - liebertpub.com
Olopatadine (AL-4943A; KW-4679) [(z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepine-2 acetic acid hydrochloride] is an anti-allergic agent which inhibits mast cell …
Number of citations: 155 www.liebertpub.com
HL Brockman, MM Momsen, JR Knudtson… - Ocular Immunology …, 2003 - Taylor & Francis
Objective: Olopatadine, an effective topical ocular human conjunctival mast cell stabilizer/antihistaminic antiallergic drug, was evaluated and compared to selected classical …
Number of citations: 71 www.tandfonline.com
EB Cook, JL Stahl, NP Barney, FM Graziano - Annals of Allergy, Asthma & …, 2000 - Elsevier
… OBJECTIVE: To investigate the effect of olopatadine on TNFα release … These cells were incubated with olopatadine for 30 minutes … At a concentration of 3 mM olopatadine reduced TNFα …
Number of citations: 102 www.sciencedirect.com
P Patel, PS Roland, BF Marple… - … –Head and Neck …, 2007 - journals.sagepub.com
Objective Seasonal allergic rhinitis (SAR) is a highly prevalent disease. This study was conducted to evaluate the onset and duration of action of three concentrations of olopatadine …
Number of citations: 69 journals.sagepub.com
EO Meltzer, FC Hampel, PH Ratner, DI Bernstein… - Annals of Allergy …, 2005 - Elsevier
… the antiallergy agent olopatadine hydrochloride is being … of 2 concentrations of olopatadine nasal spray vs placebo in … to receive 0.4% or 0.6% olopatadine or placebo, 2 sprays per …
Number of citations: 82 www.sciencedirect.com
MB Abelson - Expert Opinion on Pharmacotherapy, 2004 - Taylor & Francis
… clinical information available on olopatadine, prefaced by a … olopatadine in several study design models and comparisons to other antiallergy medications. The application of olopatadine…
Number of citations: 48 www.tandfonline.com
E Uchio - Clinical Ophthalmology, 2008 - Taylor & Francis
… of olopatadine 0.1% hydrochloride eye drops to several other anti-allergic eye drops. Overseas, olopatadine … It is expected that olopatadine hydrochloride ophthalmic solutions may be …
Number of citations: 54 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.